molecular formula C21H28F2N2O2 B3800273 3-[1-[3-(3,4-Difluorophenyl)propanoyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one

3-[1-[3-(3,4-Difluorophenyl)propanoyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one

Cat. No.: B3800273
M. Wt: 378.5 g/mol
InChI Key: RVPSECIHSBXDPI-UHFFFAOYSA-N
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Description

3-[1-[3-(3,4-Difluorophenyl)propanoyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[3-(3,4-Difluorophenyl)propanoyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one typically involves multiple steps. One common route starts with the preparation of 3-(3,4-difluorophenyl)propanoic acid, which is then converted into the corresponding acyl chloride. This acyl chloride reacts with piperidine to form the piperidinyl ketone intermediate. Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-[3-(3,4-Difluorophenyl)propanoyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-[1-[3-(3,4-Difluorophenyl)propanoyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-[3-(3,4-Difluorophenyl)propanoyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity, while the piperidine and pyrrolidine rings contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[1-[3-(3,4-Difluorophenyl)propanoyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[1-[3-(3,4-difluorophenyl)propanoyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28F2N2O2/c22-18-8-5-16(14-19(18)23)6-9-21(27)25-13-3-4-17(15-25)7-10-20(26)24-11-1-2-12-24/h5,8,14,17H,1-4,6-7,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPSECIHSBXDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2CCCN(C2)C(=O)CCC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-[3-(3,4-Difluorophenyl)propanoyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one
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3-[1-[3-(3,4-Difluorophenyl)propanoyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one

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